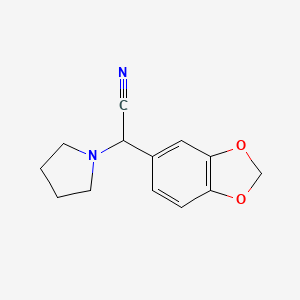![molecular formula C12H12O2 B13997622 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61078-47-5](/img/structure/B13997622.png)
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 4-hydroxyphenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds as follows:
Reactants: Cyclopentanone and 4-hydroxybenzaldehyde.
Catalyst: A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated on alumina, has been shown to enhance the efficiency of the aldol condensation reaction .
化学反应分析
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-[(4-hydroxyphenyl)methyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Industry: Used in the production of biofuels and other renewable energy sources.
作用机制
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets and pathways. For example, in neurological disorders, it has been shown to bind to nicotinic acetylcholine receptors, modulating their activity and providing neuroprotective effects . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation.
相似化合物的比较
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can be compared with other similar compounds such as:
2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one: This compound has two 4-hydroxyphenylmethylidene groups, making it more complex and potentially more active in certain applications.
2,5-bis(2-furylmethylidene)cyclopentan-1-one: This compound is used as a biofuel precursor and has different functional groups that provide unique properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
61078-47-5 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8,13H,1-3H2 |
InChI 键 |
SBHXDCZQSURIGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


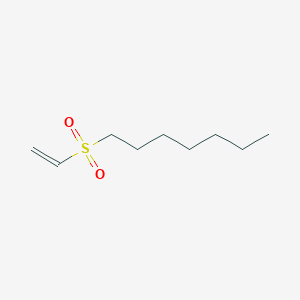
![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)

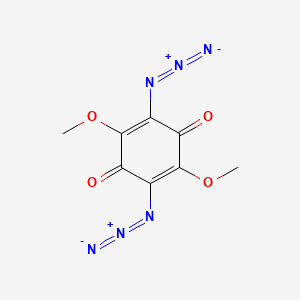
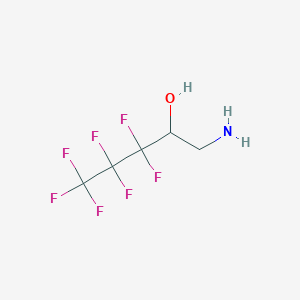
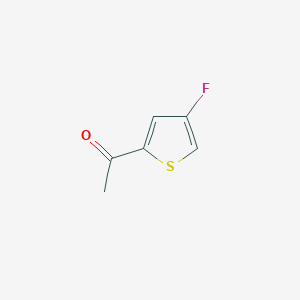
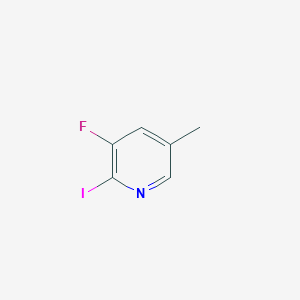
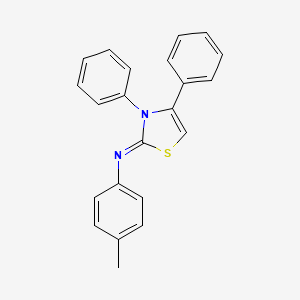
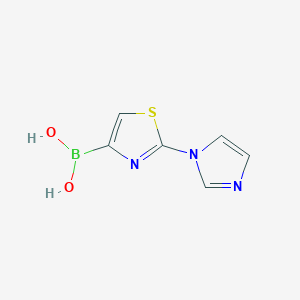
![4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid](/img/structure/B13997586.png)

![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
